2-Pyridylmalononitrile
Overview
Description
2-Pyridylmalononitrile is an organic compound with the molecular formula C8H5N3 It is characterized by the presence of a pyridine ring attached to a malononitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridylmalononitrile can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridylmalononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-deficient nitrile groups.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate can oxidize this compound to form pyridine derivatives.
Reduction: Lithium aluminum hydride can reduce the nitrile groups to amines.
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.
Major Products Formed:
Pyridine Derivatives: Through oxidation or substitution reactions.
Heterocyclic Compounds: Via cyclization reactions.
Scientific Research Applications
2-Pyridylmalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2-Pyridylmalononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its nitrile groups are highly reactive, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes .
Comparison with Similar Compounds
Malononitrile Dimer:
Benzylidenemalononitrile: Another malononitrile derivative used in the synthesis of heterocyclic compounds
Uniqueness: 2-Pyridylmalononitrile is unique due to its pyridine ring, which imparts distinct chemical properties and reactivity compared to other malononitrile derivatives. This makes it particularly valuable in the synthesis of pyridine-containing heterocycles .
Properties
IUPAC Name |
2-pyridin-2-ylpropanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHKVJILIKYGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437103 | |
Record name | 2-Pyridylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77035-44-0 | |
Record name | 2-Pyridylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research described in the paper "PREPARATION AND THERMAL BEHAVIOR OF 1‐SUBSTITUTED 2‐DICYANOMETHYLENE‐1,2‐DIHYDROPYRIDINES: SYNTHESIS OF 2‐PYRIDYLMALONONITRILES"?
A1: This research paper [] focuses on a novel synthetic method for producing 2-pyridylmalononitriles. While the abstract doesn't delve into specific applications, the synthesis of novel chemical entities like 2-pyridylmalononitriles is crucial for several reasons:
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